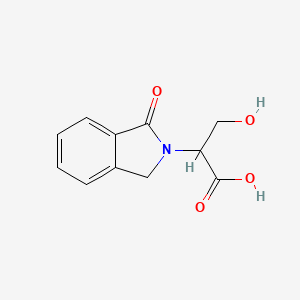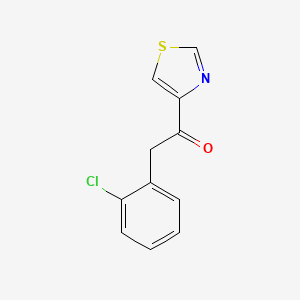
2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H8ClNOS and its molecular weight is 237.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Quantum Chemical and Molecular Dynamics Studies
A significant application of thiazole derivatives, closely related to 2-(2-Chlorophenyl)-1-(1,3-thiazol-4-yl)ethan-1-one, is in corrosion inhibition of iron. Quantum chemical parameters and molecular dynamics simulations have been utilized to predict the corrosion inhibition performances of thiazole and thiadiazole derivatives (Kaya et al., 2016).
X-ray and DFT Calculated Structures
Structural analysis using X-ray diffraction and Density Functional Theory (DFT) calculations have been employed for thiazol-based compounds. These studies are critical in understanding the molecular geometries and interactions of such compounds (Şahin et al., 2014).
Spectroscopic and Antimicrobial Activities
The characterization and biological applications, such as antimicrobial activity, of thiazol derivatives have been explored through quantum chemical methods and vibrational spectral techniques. This includes assessing their potential in antimicrobial and antifungal effects (Viji et al., 2020).
Structural Characterization and Synthesis
The synthesis and structural characterization of thiazole derivatives are vital in developing new pharmacologically important compounds. Techniques like single-crystal diffraction are used to determine the structures of such derivatives (Kariuki et al., 2021).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations of thiazole derivatives aid in understanding their biological effects. These studies predict molecular docking results, which can be crucial for drug design and discovery (Viji et al., 2020).
Synthesis of Aliphatic 1,3,4-Thiadiazol Derivatives
Research into synthesizing new series of thiadiazol derivatives highlights the diverse applications of these compounds in chemical synthesis and potential pharmaceutical applications (Tahtaci & Aydin, 2019).
Spectroscopic Identification and Molecular Docking Studies
Thiazole derivatives have been the subject of extensive spectroscopic identification and molecular docking studies. These investigations are critical for assessing their potential in pharmaceutical applications, particularly in cancer research (Shanmugapriya et al., 2022).
Synthesis and Anti-Inflammatory Evaluation
The synthesis and evaluation of thiazole derivatives for their anti-inflammatory and analgesic activities have been a significant area of research. This includes comparing their efficacy with reference drugs in medical applications (Kumar & Singh, 2020).
特性
IUPAC Name |
2-(2-chlorophenyl)-1-(1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c12-9-4-2-1-3-8(9)5-11(14)10-6-15-7-13-10/h1-4,6-7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBJMKRQJMFASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CSC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)
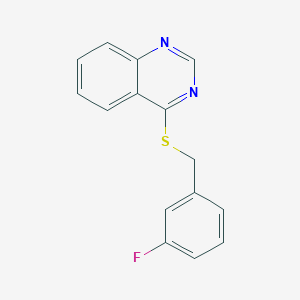
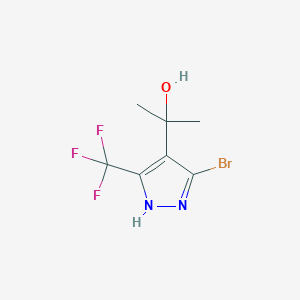
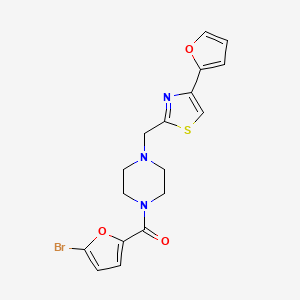

![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)
![[3-(Ethylamino)phenyl]methanol](/img/structure/B3000707.png)
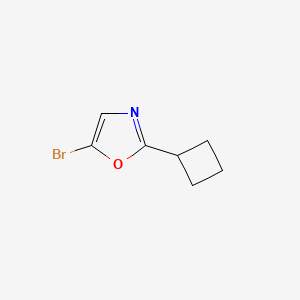
![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B3000711.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B3000712.png)

![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B3000716.png)
